molecular formula C11H10N2O3S B2723451 2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid CAS No. 929973-48-8

2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid

Cat. No.: B2723451
CAS No.: 929973-48-8
M. Wt: 250.27
InChI Key: WFLUGXMHODPLGU-UHFFFAOYSA-N
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Description

“2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid” is a chemical compound that contains an oxadiazole ring, which is a heterocyclic compound essentially made up of one oxygen atom, two nitrogen atoms, and two carbon atoms . The compound is a solid in form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cc1noc(n1)-c2cccc(c2)C(O)=O . The InChI representation is 1S/C10H8N2O3/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3,(H,13,14) .


Physical and Chemical Properties Analysis

The compound is a solid . Its empirical formula is C10H8N2O3 and it has a molecular weight of 204.18 . The compound’s specific melting point, boiling point, and other physical properties are not provided in the retrieved sources.

Scientific Research Applications

Corrosion Inhibition

A study explores the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid, highlighting the potential of oxadiazole derivatives in protecting metals from corrosion. These inhibitors show protective layer formation on mild steel, suggesting that similar compounds, including those with benzoic acid moieties, could serve as effective corrosion inhibitors in acidic environments (Ammal, Prajila, & Joseph, 2018).

Synthesis of Novel Heterocyclic Systems

Another study involves the synthesis of novel heterocyclic systems through reactions of 2-sulfanylbenzoic acid with α,α′-dihalo ketones. This demonstrates the compound's utility in creating new molecular structures with potential biological activity (Tokareva et al., 2011).

Catalytic Applications

Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a compound related to the sulfanyl benzoic acid derivatives, is used as a recyclable catalyst for the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), indicating the role of sulfanyl compounds as effective catalysts in organic synthesis (Tayebi et al., 2011).

Pharmaceutical Research

In pharmaceutical research, derivatives of benzoic acid and 1,3,4-oxadiazole have been explored for their potential as antimicrobial, antidiabetic, and antitubercular agents. These studies underscore the significance of structural variations in benzoic acid derivatives, including sulfanyl substitutions, for enhancing biological activity and developing new therapeutic agents (Vijayan, Pt, & Pn, 2021); (Fathima et al., 2021).

Properties

IUPAC Name

2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-7-12-10(16-13-7)6-17-9-5-3-2-4-8(9)11(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLUGXMHODPLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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